molecular formula C15H18N2O B2650619 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one CAS No. 2320860-31-7

1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B2650619
CAS No.: 2320860-31-7
M. Wt: 242.322
InChI Key: UFDIURDMDKETOO-UHFFFAOYSA-N
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Description

1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The presence of the azabicyclo[3.2.1]octane scaffold is a hallmark of this family, contributing to its significant pharmacological properties .

Preparation Methods

The synthesis of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often rely on these stereoselective approaches to ensure the desired enantiomeric purity and yield.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo[3.2.1]octane scaffold plays a crucial role in binding to these targets, modulating their activity and triggering downstream biological effects .

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-7-13-4-5-14(8-11)17(13)15(18)9-12-3-2-6-16-10-12/h2-3,6,10,13-14H,1,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDIURDMDKETOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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